An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Methylsulfinyl)-5-phenyloxazole
An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Methylsulfinyl)-5-phenyloxazole
Abstract
This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability of 2-(Methylsulfinyl)-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related analogs, including 2-(methylthio)- and 2-(methylsulfonyl)-5-phenyloxazoles, and general principles of sulfoxide and oxazole chemistry to construct a predictive profile. This guide covers the proposed synthesis, expected physicochemical and spectroscopic properties, a detailed assessment of its stability under various conditions, and its potential reactivity. The insights herein are intended to provide a foundational understanding for researchers and professionals engaged in the design, development, and handling of novel oxazole-based therapeutic agents.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] The versatility of the oxazole ring lies in its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, allowing for the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.[2][3]
The introduction of a methylsulfinyl group at the 2-position of the 5-phenyloxazole core is expected to significantly influence the molecule's polarity, solubility, and metabolic profile. The sulfoxide moiety is a chiral center, introducing the possibility of stereoisomerism, and is known to be susceptible to oxidation and reduction in biological systems. Understanding the chemical behavior and stability of 2-(Methylsulfinyl)-5-phenyloxazole is therefore critical for its potential development as a therapeutic agent.
Proposed Synthesis Pathway
The synthesis of 2-(Methylsulfinyl)-5-phenyloxazole is most logically achieved through a multi-step sequence commencing with the formation of a 2-mercapto-5-phenyloxazole intermediate, followed by S-methylation and subsequent controlled oxidation.
Caption: Proposed synthesis of 2-(Methylsulfinyl)-5-phenyloxazole.
Step 1: Synthesis of 2-Mercapto-5-phenyloxazole
This initial step involves the condensation and cyclization of benzoin with a thiocyanate salt, a well-established method for the formation of 2-mercaptooxazoles.
Experimental Protocol:
-
In a round-bottom flask, dissolve benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding water or acidifying the solution.
-
Filter the solid, wash with water, and dry to yield 2-mercapto-5-phenyloxazole.
Step 2: Synthesis of 2-(Methylthio)-5-phenyloxazole
The thiol intermediate is then S-methylated using a suitable methylating agent.
Experimental Protocol:
-
Dissolve 2-mercapto-5-phenyloxazole (1 equivalent) in a solvent such as methanol or acetone.
-
Add a base, for instance, potassium hydroxide (1.1 equivalents), to form the thiolate salt.
-
Add methyl iodide (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography.
Step 3: Synthesis of 2-(Methylsulfinyl)-5-phenyloxazole
The final step is the controlled oxidation of the sulfide to the sulfoxide. The use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is crucial to prevent over-oxidation to the sulfone.[6]
Experimental Protocol:
-
Dissolve 2-(methylthio)-5-phenyloxazole (1 equivalent) in a chlorinated solvent like dichloromethane at 0 °C.
-
Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise.
-
Stir the reaction at 0 °C and monitor carefully by TLC.
-
Upon consumption of the starting material, quench the reaction with a solution of sodium bisulfite.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Evaporate the solvent and purify the product by column chromatography to yield 2-(Methylsulfinyl)-5-phenyloxazole.
Physicochemical and Spectroscopic Profile
The following table summarizes the predicted physicochemical and spectroscopic properties of 2-(Methylsulfinyl)-5-phenyloxazole based on data from analogous compounds.[7][8][9][10][11]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be higher than 2-methyl-5-phenyloxazole (58-59 °C) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.3 (m, 5H, Ar-H), δ 7.2 (s, 1H, oxazole-H), δ 2.8 (s, 3H, S(O)-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 160-165 (C=O of sulfoxide), δ 150-155 (oxazole C2), δ 140-145 (oxazole C5), δ 125-135 (Ar-C and oxazole C4), δ 40-45 (S(O)-CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1600 (C=N), ~1500 (C=C), ~1050 (S=O) |
| Mass Spec (ESI-MS) | m/z 208.04 [M+H]⁺ |
Chemical Stability and Degradation Pathways
The stability of 2-(Methylsulfinyl)-5-phenyloxazole is governed by the chemical properties of both the oxazole ring and the methylsulfinyl group.
Caption: Potential degradation pathways for 2-(Methylsulfinyl)-5-phenyloxazole.
Hydrolytic Stability
The oxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This process would lead to ring-opening and the formation of an acyclic amide derivative.[12] The rate of hydrolysis is expected to be pH-dependent.
Oxidative Stability
The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl group.[6] This oxidation can occur in the presence of various oxidizing agents and is a common metabolic pathway for sulfoxide-containing drugs.
Photostability
Aromatic sulfoxides are known to be photolabile.[13][14] Upon exposure to UV radiation, they can undergo homolytic cleavage of the C-S bond, leading to the formation of radical intermediates.[15] This can result in racemization of the chiral sulfoxide and the formation of various degradation products.
Thermal Stability
Chiral sulfoxides can undergo thermal racemization at elevated temperatures.[13][14] The energy barrier for this process depends on the nature of the substituents on the sulfur atom. For aryl methyl sulfoxides, this process typically requires high temperatures.
Reactivity Profile
Reactions at the Sulfoxide Group
-
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents.
-
Pummerer Rearrangement: In the presence of an activating agent such as acetic anhydride, the sulfoxide can undergo a Pummerer rearrangement to form an α-acyloxy sulfide.
Reactions involving the Oxazole Ring
-
Electrophilic Aromatic Substitution: The phenyl ring at the 5-position can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the oxazole ring.
-
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a route to highly substituted pyridines.[16]
Potential Applications in Drug Development
Given the broad biological activities of oxazole derivatives, 2-(Methylsulfinyl)-5-phenyloxazole represents a scaffold with significant potential in medicinal chemistry. The methylsulfinyl group can act as a hydrogen bond acceptor and may enhance the solubility and pharmacokinetic properties of the molecule. The chirality at the sulfur atom could also lead to stereospecific interactions with biological targets. Potential therapeutic areas for exploration include oncology, inflammation, and infectious diseases.[1][5][17][18]
Conclusion
This technical guide has presented a predictive overview of the chemical properties and stability of 2-(Methylsulfinyl)-5-phenyloxazole. By synthesizing information from related compounds and fundamental chemical principles, a detailed profile of its synthesis, physicochemical characteristics, stability, and reactivity has been constructed. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for the further investigation and potential application of this novel heterocyclic compound.
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